4-[(1R,2R)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]-2-methoxy-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1R,2R)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]-2-methoxy-phenol is a complex organic compound with a unique structure that includes a cyclohexyl ring, a dimethylamino group, a hydroxyl group, and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R,2R)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]-2-methoxy-phenol typically involves multiple steps:
Formation of the cyclohexyl ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the dimethylamino group: This step often involves the use of dimethylamine and a suitable alkylating agent.
Methoxylation of the phenol ring: This step involves the methylation of the phenol group using methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale cyclization reactions: Utilizing high-pressure reactors for efficient cyclohexyl ring formation.
Continuous flow systems:
Purification processes: Such as crystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-[(1R,2R)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]-2-methoxy-phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Using alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dehydroxylated product.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[(1R,2R)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]-2-methoxy-phenol has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its effects on biological systems and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-[(1R,2R)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]-2-methoxy-phenol involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can interact with biological macromolecules, while the hydroxyl and methoxy groups can form hydrogen bonds, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-[(1R,2R)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]-2-methoxyphenyl: A closely related compound with slight structural variations.
(Dimethylaminomethyl)phenol: Another compound with a similar functional group arrangement.
Uniqueness
4-[(1R,2R)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]-2-methoxy-phenol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C16H25NO3 |
---|---|
Molecular Weight |
279.37 g/mol |
IUPAC Name |
4-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]-2-methoxyphenol |
InChI |
InChI=1S/C16H25NO3/c1-17(2)11-13-6-4-5-9-16(13,19)12-7-8-14(18)15(10-12)20-3/h7-8,10,13,18-19H,4-6,9,11H2,1-3H3/t13-,16+/m1/s1 |
InChI Key |
LVMZVPLPJJIVSS-CJNGLKHVSA-N |
Isomeric SMILES |
CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=C(C=C2)O)OC)O |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=C(C=C2)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.